molecular formula C26H25NSi B14114030 N,N-Dimethyl-4-(triphenylsilyl)aniline

N,N-Dimethyl-4-(triphenylsilyl)aniline

Cat. No.: B14114030
M. Wt: 379.6 g/mol
InChI Key: NAKKQXGLXKLDMK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(triphenylsilyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylamino group and a triphenylsilyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(triphenylsilyl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with triphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(triphenylsilyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-dimethyl-4-(triphenylsilyl)nitrosoaniline.

    Reduction: It can be reduced to form this compound hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or organometallic reagents (Grignard reagents) can be used for substitution reactions.

Major Products Formed

    Oxidation: N,N-Dimethyl-4-(triphenylsilyl)nitrosoaniline.

    Reduction: this compound hydride.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-(triphenylsilyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used as a probe to study biological systems, particularly in the investigation of enzyme-catalyzed reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(triphenylsilyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(trimethylsilyl)ethynyl aniline
  • N,N-Dimethyl-4-(triethylsilyl)ethynyl aniline
  • N,N-Dimethyl-4-(tributylsilyl)aniline

Uniqueness

N,N-Dimethyl-4-(triphenylsilyl)aniline is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic properties compared to other silyl-substituted anilines. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role in determining the reaction outcome.

Properties

Molecular Formula

C26H25NSi

Molecular Weight

379.6 g/mol

IUPAC Name

N,N-dimethyl-4-triphenylsilylaniline

InChI

InChI=1S/C26H25NSi/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-21H,1-2H3

InChI Key

NAKKQXGLXKLDMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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